

Application Note: Precision Quantification of FAMES using Methyl Caprate-d3

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Compound of Interest

Compound Name: Methyl Caprate-d3

CAS No.: 90363-39-6

Cat. No.: B592432

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Abstract & Introduction

In the quantitative analysis of lipids, Fatty Acid Methyl Esters (FAMES) are the standard derivative for Gas Chromatography-Mass Spectrometry (GC-MS). While external calibration is common, it fails to account for injection variability, matrix-induced signal suppression, and instrument drift.

Methyl Caprate-d3 (Methyl Decanoate-d3, CAS: 110-42-9 (unlabeled)) is the deuterated ester of decanoic acid. It serves as an ideal Internal Standard (IS) for the quantification of medium-chain fatty acids or as a general surrogate for FAME profiling.

Why Methyl Caprate-d3?

- Isotope Dilution Mass Spectrometry (IDMS): It provides the highest tier of quantification accuracy by behaving nearly identically to the analyte (Methyl Decanoate) chemically, while being mass-resolved by the detector.
- The "m/z 77" Shift: Unlike native FAMES which produce a characteristic McLafferty rearrangement ion at m/z 74, **Methyl Caprate-d3** (ester-labeled) shifts this fragment to m/z

77. This allows for interference-free quantification even if chromatographic separation is incomplete.

Technical Specifications & Mechanism

Chemical Identity[1][2][3]

- Compound: Methyl Decanoate-d3 (**Methyl Caprate-d3**)
- Structure:

(Methyl-d3 ester)
- Molecular Weight: ~189.31 g/mol (vs. 186.29 for native)
- Key MS Fragments:
 - Native: m/z 74 (Base Peak), m/z 87, m/z 143, m/z 186 (M+).
 - d3-IS: m/z 77 (Base Peak), m/z 90, m/z 189 (M+).

The McLafferty Advantage

The reliability of this method hinges on the McLafferty rearrangement.[1] In the ionization source, the carbonyl oxygen abstracts a gamma-hydrogen, leading to a specific cleavage.[2]

- Native FAME: Produces

at m/z 74.
- d3-FAME: Produces

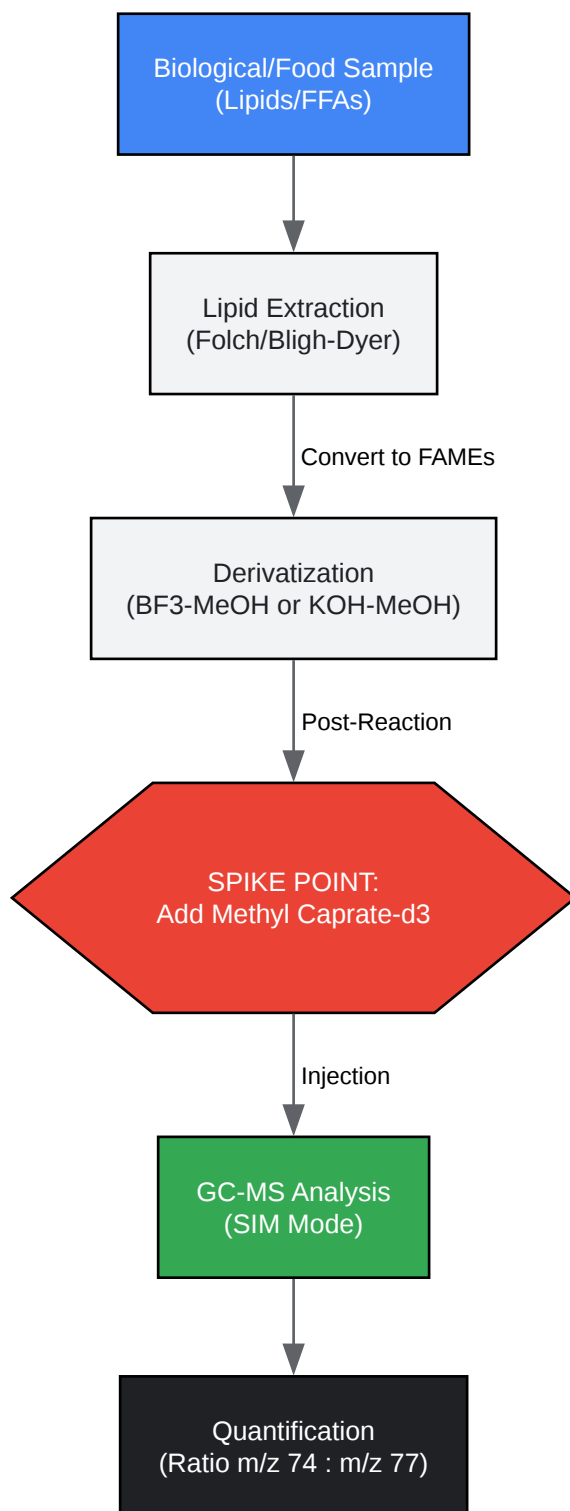
at m/z 77.

This +3 Da shift is the critical differentiator for Selected Ion Monitoring (SIM).

Experimental Workflow

Diagram 1: Analytical Workflow

This workflow illustrates the correct insertion point of the Internal Standard. Note that as an ester, **Methyl Caprate-d3** is added after the derivatization of free fatty acids to prevent transesterification competition, or directly to samples that are already FAMES (e.g., Biodiesel).



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Caption: Workflow for FAME analysis. The IS is added post-derivatization to correct for injection and instrument variability.

Detailed Protocol

Stock Solution Preparation

Objective: Create a stable primary standard.

- Primary Stock (1 mg/mL):
 - Weigh 10 mg of **Methyl Caprate-d3** into a 10 mL volumetric flask.
 - Dissolve in Isooctane or Hexane (HPLC Grade). Note: Avoid Methanol as a solvent for long-term storage of FAMES to prevent potential transesterification.
 - Store at -20°C in a sealed amber vial.
- Working Solution (10 µg/mL):
 - Dilute 100 µL of Primary Stock into 9.9 mL of Hexane.
 - Use this for spiking samples.^[3]

Sample Preparation (General FAME)

Assumption: Lipids have been extracted and converted to FAMES using standard methods (e.g., AOAC 996.06).

- Evaporation: Evaporate the FAME reaction mixture to near dryness under Nitrogen.
- Reconstitution & Spiking:
 - Reconstitute the sample in 900 µL of Hexane.
 - Add 100 µL of **Methyl Caprate-d3** Working Solution.
 - Final Volume: 1 mL.

- Final IS Concentration: 1 µg/mL.
- Vortex: Mix thoroughly for 10 seconds.
- Transfer: Move to a GC autosampler vial with a glass insert.

GC-MS Parameters

Column Selection: A high-polarity column (e.g., CP-Sil 88, HP-88, or DB-23) is required to separate FAME isomers, though a non-polar DB-5ms is sufficient if only chain length separation (C8, C10, C12) is needed.

Parameter	Setting
Inlet	Splitless (for trace) or Split 1:10 (for high conc.) @ 250°C
Carrier Gas	Helium @ 1.0 mL/min (Constant Flow)
Oven Program	50°C (hold 1 min) 25°C/min to 175°C 4°C/min to 235°C
Transfer Line	250°C
Ion Source	EI (70 eV) @ 230°C
Quadrupole	150°C

Mass Spectrometry Detection (SIM Mode)

To achieve maximum sensitivity and selectivity, operate in Selected Ion Monitoring (SIM) mode.

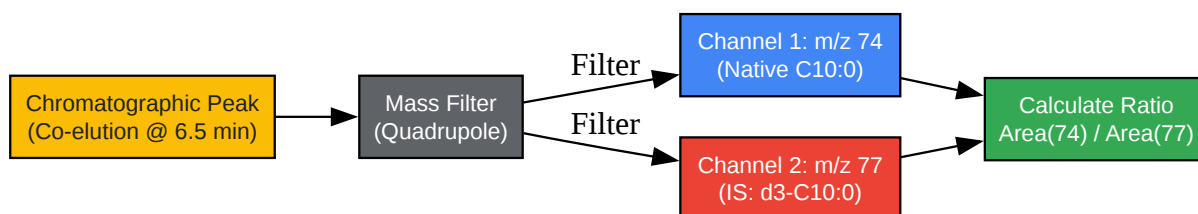
Analyte	Target Ion (Quant)	Qualifier Ion 1	Qualifier Ion 2	Retention Time (Approx)*
Methyl Decanoate (C10:0)	74	87	143	~6.5 min
Methyl Caprate-d3 (IS)	77	90	189	~6.5 min

Note: Retention times will be identical or shift slightly (<0.05 min) due to the deuterium isotope effect.

Data Analysis & Calculation

Diagram 2: Signal Deconvolution

This logic gate demonstrates how the MS separates the co-eluting signals based on the McLafferty shift.



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Caption: Separation of co-eluting native and deuterated standards via Mass Spectrometry.

Calculation Formula

Calculate the concentration of Methyl Decanoate in the sample using the Response Factor (RF) derived from a calibration curve.

Where RF is determined by running a standard mix of native Methyl Decanoate and d3-IS:

Validation & Quality Control

To ensure Trustworthiness and Self-Validation:

- Isotopic Purity Check: Inject a high concentration of **Methyl Caprate-d3** alone. Ensure the signal at m/z 74 is $<0.5\%$ of m/z 77. If high m/z 74 is present, the standard is contaminated with native material or the deuterium enrichment is low.

- Linearity: Construct a 5-point calibration curve (0.1 $\mu\text{g/mL}$ to 10 $\mu\text{g/mL}$) with constant IS concentration.

should be >0.995 .

- Blank Check: Inject a solvent blank containing only the IS. No peak should appear at m/z 74.

References

- National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST20) - Methyl Decanoate Spectrum. [\[Link\]](#)
- Thieme Chemistry. McLafferty Rearrangement in Mass Spectrometry. [\[1\]](#)[\[2\]](#)[\[Link\]](#)
- National Institutes of Health (NIH). Application of ethyl esters and d3-methyl esters as internal standards for GC quantification. [\[Link\]](#)

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Sources

- [1. youtube.com](https://www.youtube.com) [[youtube.com](https://www.youtube.com)]
- [2. McLafferty Rearrangement - Chemistry Steps](https://www.chemistrysteps.com) [[chemistrysteps.com](https://www.chemistrysteps.com)]
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